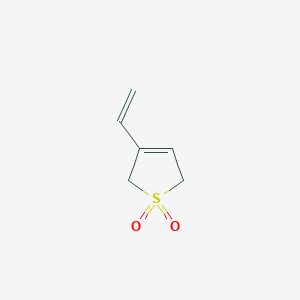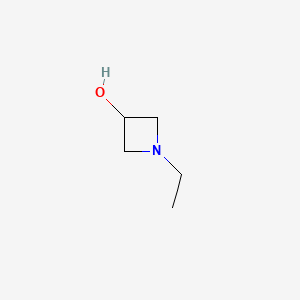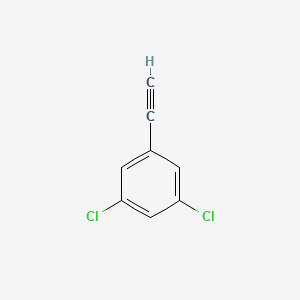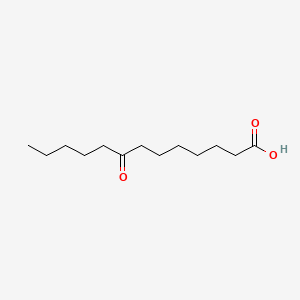
8-Oxotridecanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 8-Oxotridecanoic acid is1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) . This code provides a specific representation of the molecule’s structure. The compound’s SMILES representation is CCCCCC(=O)CCCCCCC(=O)O . Physical and Chemical Properties Analysis
This compound has a molecular weight of 228.33 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Oxidative DNA Damage and Disease Pathogenesis
8-Oxotridecanoic acid derivatives, such as 8-oxoguanine and 8-oxo-7,8-dihydroguanine, are crucial in understanding oxidative DNA damage. These compounds are significant markers for oxidative stress and have implications in diseases like cancer and degenerative disorders. The presence of 8-oxoG and 8-oxo-7,8-dihydroguanine in DNA is a major focus in the study of aging, cancer, and some degenerative diseases due to the mutations they can cause (Valavanidis, Vlachogianni, & Fiotakis, 2009); (Sekiguchi & Tsuzuki, 2002).
DNA Repair Mechanisms
Research also delves into the DNA repair mechanisms targeting this compound derivatives. The enzymes involved in base excision repair (BER) pathways, such as OGG1 and NEIL1/2, play a vital role in recognizing and repairing oxidative lesions in DNA. This has direct implications in understanding how cells maintain genetic stability and combat the effects of oxidative stress (Delaney et al., 2007); (Kuznetsov et al., 2007).
Biomarkers in Occupational Health
This compound derivatives like 8-OHdG are used as biomarkers in the study of occupational health, particularly in assessing oxidative DNA damage caused by exposure to nanomaterials. This is significant in evaluating the health risks associated with various industrial and environmental exposures (Omari Shekaftik & Nasirzadeh, 2021).
Environmental Toxicology
In environmental toxicology, derivatives like 8-oxo-dG serve as biomarkers for pollutants that induce oxidative stress in marine organisms. This aids in assessing the impact of environmental contaminants on wildlife and ecosystems (Machella et al., 2004).
Propiedades
IUPAC Name |
8-oxotridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c1-2-3-6-9-12(14)10-7-4-5-8-11-13(15)16/h2-11H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXWTLNJLIPQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70919337 | |
| Record name | 8-Oxotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92155-73-2 | |
| Record name | 8-Oxotridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092155732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxotridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70919337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


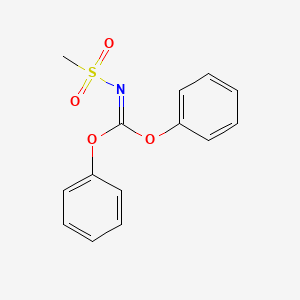
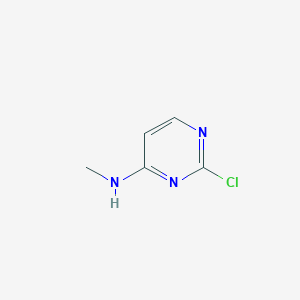

![6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B1355353.png)
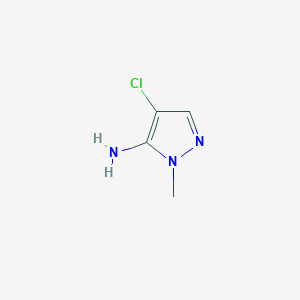
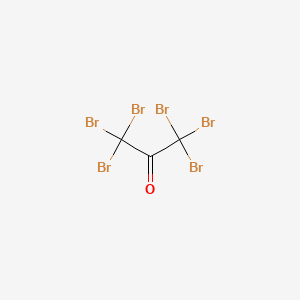
![5-[[4-(Hydroxymethyl)phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone](/img/structure/B1355357.png)
![(E)-N'-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propoxy-ethanimidamide](/img/structure/B1355358.png)
![[(1-Cyclohexyl-1H-tetrazol-5-yl)methyl]amine hydrochloride](/img/structure/B1355359.png)

